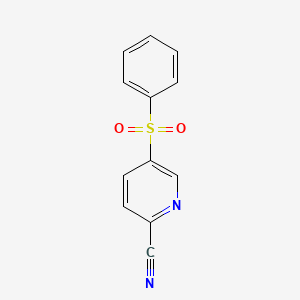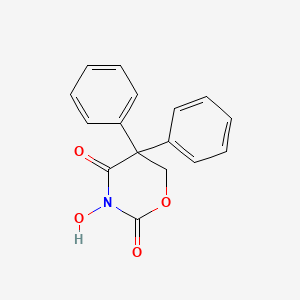
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione is a heterocyclic compound that belongs to the class of oxazinanones. These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under mild conditions and yields the desired product in good yields . Another method involves the reaction of carbon dioxide or urea with amino alcohols, followed by cycloaddition of isocyanates to oxetanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione has a wide range of scientific research applications. In chemistry, it serves as a valuable synthetic intermediate for the preparation of other heterocyclic compounds and fine chemicals . In biology and medicine, it has been studied for its potential antibacterial, anti-inflammatory, and anticancer properties . Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione include other oxazinanones, such as 5-phenyl-1,3-oxazinane-2,4-dione and 3-methyl-5-phenyl-5-propyl-1,3-oxazinane-2,4-dione .
Uniqueness: What sets this compound apart from similar compounds is its unique structural features, such as the presence of hydroxyl and diphenyl groups.
Eigenschaften
CAS-Nummer |
69956-54-3 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
3-hydroxy-5,5-diphenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-14-16(11-21-15(19)17(14)20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2 |
InChI-Schlüssel |
HIIADAHUBDDENZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C(=O)O1)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
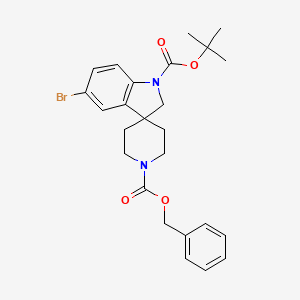
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
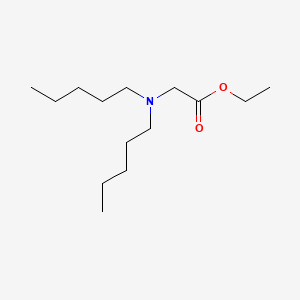
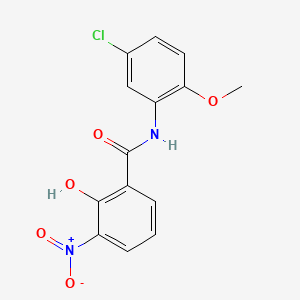
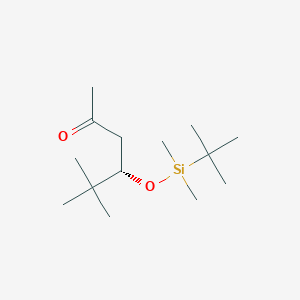
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
